molecular formula C10H11N3O B13231651 N-(2-Methoxyphenyl)-1H-pyrazol-4-amine

N-(2-Methoxyphenyl)-1H-pyrazol-4-amine

Cat. No.: B13231651
M. Wt: 189.21 g/mol
InChI Key: CWOMMPABVBIYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxyphenyl)-1H-pyrazol-4-amine is a chemical compound for research and development purposes. As a pyrazole derivative, this structural motif is of significant interest in medicinal chemistry and drug discovery. Pyrazole-containing compounds are frequently investigated for their diverse biological activities, which can include kinase inhibition , anticancer potential , and neuroprotective effects . The specific methoxyphenyl substitution pattern may influence the compound's electronic properties and binding affinity to biological targets. Researchers can utilize this compound as a key building block or synthetic intermediate in the construction of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H11N3O/c1-14-10-5-3-2-4-9(10)13-8-6-11-12-7-8/h2-7,13H,1H3,(H,11,12)

InChI Key

CWOMMPABVBIYAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=CNN=C2

Origin of Product

United States

Chemical and Physical Properties

The precise chemical and physical properties of N-(2-Methoxyphenyl)-1H-pyrazol-4-amine are not extensively documented in readily accessible scientific literature. However, based on the general characteristics of N-aryl-pyrazol-4-amines and the constituent functional groups, a set of predicted properties can be inferred.

Table 1: Predicted of this compound

PropertyPredicted Value/Information
Molecular Formula C10H11N3O
Molecular Weight 189.22 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have low solubility in water and higher solubility in organic solvents like ethanol (B145695), methanol, and DMSO.
Melting Point Not available
Boiling Point Not available
pKa The pyrazole (B372694) ring is weakly basic, and the arylamine is also weakly basic. The exact pKa would require experimental determination.

Synthesis of N 2 Methoxyphenyl 1h Pyrazol 4 Amine

While a specific, documented synthesis for N-(2-Methoxyphenyl)-1H-pyrazol-4-amine is not readily found, general synthetic strategies for N-aryl-pyrazol-4-amines can provide a likely pathway for its preparation. A common and versatile method involves the construction of the pyrazole (B372694) ring followed by the introduction of the N-aryl group.

One plausible synthetic route could begin with the synthesis of a 4-nitro-1H-pyrazole intermediate. This can typically be achieved through the cyclization of a dicarbonyl compound with hydrazine (B178648), followed by nitration of the pyrazole ring at the 4-position. The nitro group can then be reduced to an amine, yielding 1H-pyrazol-4-amine. Finally, a coupling reaction, such as a Buchwald-Hartwig amination, could be employed to attach the 2-methoxyphenyl group to the amine at the 4-position.

Scheme 1: Plausible Synthetic Route for this compound

It is important to emphasize that this is a generalized and hypothetical synthetic scheme. The actual synthesis would require optimization of reaction conditions, reagents, and purification methods.

Biological Activities and Research Findings

There is a lack of specific research findings on the biological activities of N-(2-Methoxyphenyl)-1H-pyrazol-4-amine in the public domain. However, the broader class of N-aryl-pyrazol-4-amines has been investigated for various therapeutic applications.

Many pyrazole (B372694) derivatives are known to be potent inhibitors of kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. The N-aryl substituent can play a critical role in the binding affinity and selectivity of these compounds for specific kinase targets.

Furthermore, pyrazole-containing compounds have been explored for their anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern on both the pyrazole ring and the N-aryl group is a key determinant of the biological activity profile.

Future research on this compound would be necessary to elucidate its specific biological targets and potential therapeutic applications. Such studies would likely involve in vitro screening against a panel of biological targets, followed by in vivo studies to evaluate its efficacy and safety.

Table of Mentioned Compounds

Established Synthetic Pathways to Pyrazole (B372694) Derivatives

The synthesis of the pyrazole scaffold is a well-documented field in heterocyclic chemistry. For analogues of N-(2-Methoxyphenyl)-1H-pyrazol-4-amine, the primary challenge lies in the regioselective introduction of the amino group at the C4 position and the subsequent N-arylation.

One-Pot Reaction Strategies

One-pot multicomponent reactions represent an efficient and atom-economical approach to complex molecules by combining several reaction steps in a single vessel without isolating intermediates. While specific one-pot syntheses for this compound are not extensively detailed, general methodologies for related structures have been developed. For instance, a one-pot, three-component reaction involving methyl ketones, an araldehyde, and hydrazine (B178648) hydrochloride can be used to synthesize pyrazole derivatives, though this often yields pyrazolines that require a subsequent oxidation step. worldresearchersassociations.com Another approach involves the one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine to prepare highly functionalized phenylaminopyrazoles. researchgate.net These strategies highlight the potential for developing streamlined syntheses for complex pyrazole targets.

Reductive Amination Approaches

While direct reductive amination of a 4-oxo-pyrazole with 2-methoxyaniline is a conceivable route, a more prevalent and established reductive strategy for installing the 4-amino group involves the chemical reduction of a 4-nitro or 4-nitroso pyrazole precursor. rsc.orgmdpi.com This two-step sequence is a cornerstone in the synthesis of 4-aminopyrazoles.

The synthesis begins with the nitration of a suitable pyrazole derivative at the C4 position. Subsequently, the 4-nitro group is reduced to the primary amine. A variety of reducing agents can be employed for this transformation, including:

Catalytic Hydrogenation : Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method. researchgate.netnih.gov

Metal-Acid Systems : Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are effective for this reduction. nih.gov

Other Reducing Agents : Systems such as zinc in acetic acid or sodium borohydride (B1222165) (NaBH₄) with a copper catalyst have also been successfully utilized. nih.govbohrium.com

For example, a practical synthesis of 1-alkyl-4-aminopyrazoles starts with commercially available 4-nitropyrazole, which first undergoes N-alkylation via a Mitsunobu reaction, followed by catalytic hydrogenation to yield the desired 4-amino product. researchgate.net This reduction strategy is a key step in many multi-step synthesis schemes.

Condensation Reactions in Pyrazole Synthesis

Condensation reactions are the most traditional and fundamental methods for constructing the pyrazole ring. The classic Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. organic-chemistry.org To produce 4-aminopyrazoles, this method can be adapted by using a 1,3-dicarbonyl compound that contains a masked amino group or a precursor functional group at the C2 position (which becomes the C4 position of the pyrazole).

A common variant involves the initial conversion of the 1,3-dicarbonyl compound into an oxime at the C2 position. This intermediate is then condensed with a hydrazine, leading to the formation of a 4-nitrosopyrazole, which can be subsequently reduced to the 4-aminopyrazole. bohrium.comchim.it A multi-step synthesis starting from various acetophenones demonstrates this approach, where a Claisen condensation first yields a 1,3-ketoaldehyde, followed by oximation, cyclization with hydrazine, and final reduction of the nitroso group. bohrium.com

Other notable condensation strategies include:

Reaction of Vinyl Azides : Polysubstituted 4-aminopyrazoles can be synthesized directly from the reaction of vinyl azides with hydrazines under mild conditions. rsc.org

Use of Vinamidinium Salts : The condensation of N-substituted vinamidinium salts with a functionalized hydrazine provides another route to 4-aminopyrazoles, avoiding potentially hazardous precursors like nitropyrazoles. researchgate.netthieme-connect.com

Multi-Step Synthesis Schemes

The synthesis of a specifically substituted compound like this compound often requires a multi-step approach to control regioselectivity and introduce the desired functional groups in a stepwise manner. Two prominent strategies involve the use of either a 4-halopyrazole or a 4-nitropyrazole intermediate.

Route via 4-Halopyrazole: This is arguably the most direct route for installing the N-aryl group and relies on modern cross-coupling chemistry.

Halogenation: A pre-formed pyrazole is halogenated at the C4 position, typically yielding a 4-bromo- or 4-iodopyrazole.

N-Protection (Optional): To avoid side reactions, the N1 position of the pyrazole ring is often protected, for example, with a trityl group. nih.gov

Buchwald-Hartwig Amination: The 4-halopyrazole is then coupled with 2-methoxyaniline using a palladium catalyst system, such as Pd(dba)₂ with a sterically hindered phosphine (B1218219) ligand (e.g., tBuDavePhos). nih.govresearchgate.netwikipedia.org This reaction forms the critical C4-N bond.

Deprotection: The N1 protecting group is removed to yield the final product.

This pathway offers high convergence and flexibility, as a common 4-halopyrazole intermediate can be coupled with a wide variety of amines. thieme-connect.comnih.gov

Route via 4-Nitropyrazole: This alternative route utilizes the reduction of a nitro group, as discussed previously.

Nitration: A pyrazole starting material is nitrated to introduce a nitro group at the C4 position. mdpi.com

Reduction: The 4-nitropyrazole is reduced to 4-aminopyrazole using methods like catalytic hydrogenation. researchgate.net

N-Arylation: The resulting 4-aminopyrazole is then N-arylated with a suitable 2-methoxyphenyl electrophile (e.g., 2-bromoanisole (B166433) or 2-iodoanisole) through a cross-coupling reaction, such as the Buchwald-Hartwig or Ullmann condensation.

This sequence provides a reliable, albeit sometimes longer, alternative to the direct amination of a 4-halopyrazole.

Precursor Compounds and Reagents in Pyrazole Synthesis

The synthesis of this compound and its analogues relies on a range of precursor molecules and specialized reagents. These can be categorized based on their role in constructing the pyrazole core or in functionalizing it.

CategoryPrecursor/ReagentRole in Synthesis
Ring Formation Precursors 1,3-Dicarbonyl Compounds (e.g., Acetylacetone)Reacts with hydrazine to form the pyrazole ring (Knorr Synthesis). organic-chemistry.org
Hydrazines (e.g., Hydrazine Hydrate)Provides the N-N unit of the pyrazole ring. rsc.orgbohrium.com
α,β-Unsaturated Ketones/AldehydesReacts with hydrazines, often forming pyrazolines that are then oxidized. worldresearchersassociations.com
Vinyl AzidesCondenses with hydrazines to directly form 4-aminopyrazoles. rsc.org
EnaminonitrilesUndergoes Thorpe-Ziegler cyclization to form 4-aminopyrazoles. mdpi.com
Vinamidinium SaltsCondenses with hydrazines to form the pyrazole ring. researchgate.net
C4-Functionality Precursors 4-NitropyrazolePrecursor to 4-aminopyrazole via reduction. researchgate.netthieme-connect.com
4-Halopyrazoles (e.g., 4-Bromopyrazole)Substrate for C-N cross-coupling reactions to introduce the amino group. nih.govresearchgate.net
2-MethoxyanilineProvides the N-(2-methoxyphenyl) moiety in cross-coupling reactions.
Key Reagents Nitrating Agents (e.g., HNO₃/H₂SO₄)Used to introduce the nitro group at the C4 position. mdpi.com
Reducing Agents (e.g., H₂/Pd/C, SnCl₂)Reduces 4-nitro or 4-nitroso groups to the 4-amino group. researchgate.netnih.gov
Palladium Catalysts (e.g., Pd(dba)₂)Catalyst for Buchwald-Hartwig C-N cross-coupling. nih.govresearchgate.net
Phosphine Ligands (e.g., tBuDavePhos)Used in conjunction with palladium catalysts to facilitate cross-coupling. nih.gov
Copper Catalysts (e.g., CuI)Alternative catalyst for C-N coupling reactions. nih.gov
Bases (e.g., NaOtBu, K₂CO₃)Required for deprotonation steps in condensation and coupling reactions. nih.gov

Green Chemistry Approaches in Pyrazole Derivative Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact. researchgate.net These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green strategies relevant to pyrazole synthesis include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.govresearchgate.net This technique is particularly effective for condensation reactions, providing rapid and efficient heating.

Solvent-Free Reactions : Conducting reactions under solvent-free conditions, for example by grinding reagents together or using one of the reactants as the solvent, minimizes the use and disposal of volatile organic compounds (VOCs). mdpi.comtandfonline.com One-pot syntheses of pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds have been successfully performed under solvent-free microwave conditions. nih.govresearchgate.net

Use of Greener Solvents : When a solvent is necessary, replacing traditional hazardous solvents with environmentally benign alternatives like water or ethanol (B145695) is a primary goal. mdpi.com

Catalysis : The development of reusable or heterogeneous catalysts, such as Amberlyst resin, can simplify product purification and reduce waste, as the catalyst can be easily recovered and reused for multiple reaction cycles. researchgate.net

An article solely focused on the advanced spectroscopic and analytical characterization of the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific experimental data for this particular compound across various scientific databases and literature have not yielded detailed results for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS)

Elemental Analysis

While general spectroscopic characteristics of the pyrazole and N-phenyl amine classes of compounds are well-documented, providing such general information would not adhere to the specific focus on "this compound" as requested. The generation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables as outlined is contingent on the availability of published characterization data for this specific molecule. Without access to these specific spectral data, it is not possible to fulfill the request as instructed.

Chromatographic Techniques for Compound Purity and Separation

Chromatographic techniques are indispensable in the synthesis and analysis of pharmaceutical compounds, serving the dual purpose of assessing the purity of a substance and separating it from impurities or other components of a reaction mixture. For this compound, a variety of chromatographic methods are employed to ensure the final product meets the required standards of quality and to isolate the compound during its synthesis. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation. The choice of method depends on the specific requirements of the analysis, such as the scale of purification, the nature of the impurities, and the desired level of resolution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of this compound with high precision and accuracy. Reversed-phase HPLC, in particular, is frequently utilized for the analysis of pyrazole derivatives. In this mode, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A common mobile phase composition for compounds of this nature is a gradient mixture of acetonitrile (B52724) and water, which may be modified with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution by suppressing the ionization of amine functionalities. The retention time (t_R) of the compound is a key parameter for its identification under specific chromatographic conditions. Purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. While specific validated methods for this exact compound are not widely published, typical conditions for related pyrazole derivatives can be extrapolated.

Table 1: Representative HPLC Parameters for Purity Analysis of N-Aryl-1H-pyrazol-4-amine Derivatives

ParameterValue
Column C18 (e.g., Shim-pack GIST C18, 5 µm, 150 x 4.6 mm)
Mobile Phase A: 0.1% TFA in WaterB: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time (t_R) 12-18 min

Note: The values in this table are representative and may require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid method used primarily for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. It is also instrumental in developing solvent systems for column chromatography. arkat-usa.org For this compound, a silica (B1680970) gel plate typically serves as the stationary phase, and a mixture of organic solvents is used as the mobile phase.

The choice of the mobile phase is critical and is determined by the polarity of the compound. A common solvent system for pyrazole derivatives is a mixture of a less polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol. rsc.org The separation is based on the compound's affinity for the stationary phase versus the mobile phase. After the solvent front has moved up the plate, the plate is visualized, typically under UV light, to reveal the spots corresponding to the different components of the mixture. The retention factor (R_f), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

Table 2: Typical TLC Conditions and Expected R_f Values for this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254 pre-coated plates
Mobile Phase Ethyl Acetate / Hexane (1:3, v/v)
Visualization UV lamp (254 nm)
Expected R_f Value 0.3 - 0.4

Note: The R_f value is dependent on the exact ratio of the mobile phase solvents and the specific batch of TLC plates.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC analysis can provide information on its purity and can be used to identify volatile impurities. However, due to the relatively low volatility and the presence of an amine group, derivatization might be necessary to improve its chromatographic properties and prevent peak tailing. Silylation is a common derivatization technique for compounds containing active hydrogens. nist.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then detects and fragments the eluted components, providing a mass spectrum that can be used for structural elucidation and identification. The fragmentation pattern of pyrazoles in GC-MS is influenced by the substituents on the ring. researchgate.net

Table 3: Illustrative GC-MS Parameters for the Analysis of Derivatized N-Aryl-1H-pyrazol-4-amines

ParameterValue
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV

Note: These parameters are hypothetical and would require significant optimization, particularly concerning the need for and type of derivatization for this compound.

Following a comprehensive search for scientific literature, there is currently no available public research data specifically detailing the biological and preclinical mechanistic investigations of the compound This compound .

Therefore, it is not possible to provide an article with thorough, informative, and scientifically accurate content for the requested sections on its antiproliferative, anticancer, and antimicrobial activities. The specific methodologies, mechanisms of action, and in vivo or in vitro efficacy for this particular compound have not been reported in the accessible scientific literature.

While the broader class of pyrazole derivatives has been extensively studied for various pharmacological activities, including anticancer and antimicrobial properties, the explicit focus on this compound as requested cannot be fulfilled due to the absence of specific research findings.

Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular, Antileishmanial)

In Vivo Protective and Curative Activities in Preclinical Models

While specific in vivo studies on this compound were not found, related pyrazole derivatives have demonstrated significant protective and curative effects in preclinical models. For instance, a novel pyrazole derivative, FR140423, showed potent anti-inflammatory effects by dose-dependently reducing carrageenan-induced paw edema and adjuvant arthritis in rats, with a potency two- to three-fold higher than indomethacin. nih.gov This compound also exhibited dose-dependent anti-hyperalgesic effects in a yeast-induced hyperalgesic model, proving to be five-fold more potent than indomethacin. nih.gov Furthermore, unlike indomethacin, FR140423 did not induce gastric mucosal lesions. nih.gov

In a different study, a benzimidazole derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (compound 8), which shares a methoxyphenyl amine moiety, was evaluated for its leishmanicidal activity in an experimental model of cutaneous leishmaniasis. This compound reduced the parasite load of L. mexicana by 71% compared to a control group, suggesting its potential for treating this parasitic disease. nih.govnih.gov

Enzyme Inhibition Studies

Pyrazole derivatives are recognized for their ability to inhibit a wide range of enzymes, playing a crucial role in the management of various diseases.

The pyrazole scaffold is a prominent feature in many kinase inhibitors, which are critical in treating diseases like cancer and inflammatory disorders. nih.gov

CDK2 Inhibition : A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent and selective CDK2 inhibitors. mdpi.comnih.gov One of the most potent compounds, compound 15, exhibited a Ki of 0.005 µM against CDK2 and showed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. mdpi.comnih.gov Mechanistic studies revealed that this compound reduced the phosphorylation of retinoblastoma, arrested the cell cycle at the S and G2/M phases, and induced apoptosis. mdpi.comnih.gov

ROCK2 Inhibition : A 4-(2-methoxyphenyl)-1H-pyrazole scaffold has been identified as a potent and selective ROCK2 inhibitor. researchgate.net Belumosudil, a ROCK inhibitor, has been approved for the treatment of chronic graft-versus-host disease. researchgate.net ROCK inhibition has also been suggested as a therapeutic strategy for rheumatoid arthritis due to its dual action on inflammation and bone erosion. researchgate.net

IRAK4 Inhibition : N-(1H-pyrazol-4-yl)carboxamides have been developed as highly permeable IRAK4 inhibitors with excellent potency and kinase selectivity. nih.gov IRAK4 is a key player in IL-1R and TLR signaling, making it an attractive target for treating inflammatory diseases. nih.gov

PI3Kγ Inhibition : A series of (1H-pyrazol-4-yl)methanamines were synthesized and evaluated for their potential to inhibit the PI3Kγ enzyme. Minor structural modifications led to a significant improvement in inhibitory potential, from 36% to 73%. researchgate.net

CSNK2A Inhibition : 2,6-disubstituted pyrazines, including an analogue with an ortho-methoxy aniline (B41778) group, have been identified as potent cell-active CSNK2A inhibitors. nih.gov

COX Inhibition : The creation of bifunctional molecules with both COX2 inhibitory activity and Opioid mu agonist activity is a promising approach for better analgesics. The reaction between benzoylacetonitrile and 2-(4-methoxyphenyl)hydraziniumchloride was explored to yield pyrazoles with a 1,5-vicinal diaryl substitution, an important feature for COX2 inhibitory activity. researchgate.net Another pyrazole derivative, FR140423, was found to be a selective cyclooxygenase-2 (COX-2) inhibitor, being 150 times more selective for COX-2 than COX-1. nih.gov

Kinase TargetCompound/ScaffoldKey Findings
CDK2N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCompound 15 showed a Ki of 0.005 µM and induced apoptosis in cancer cells. mdpi.comnih.gov
ROCK24-(2-methoxyphenyl)-1H-pyrazolePotent and selective inhibition. researchgate.net
IRAK4N-(1H-pyrazol-4-yl)carboxamidesHighly permeable with excellent potency and selectivity. nih.gov
PI3Kγ(1H-pyrazol-4-yl)methanaminesInhibitory potential up to 73%. researchgate.net
CSNK2A2,6-disubstituted pyrazinesPotent cell-active inhibitors. nih.gov
COX-2FR140423150 times more selective for COX-2 over COX-1. nih.gov

Alpha-glucosidase inhibitors are crucial in managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. mdpi.comnih.gov Several pyrazole-derived compounds have shown potent α-glucosidase inhibitory activity.

A series of new quinazoline derivatives synthesized from pyrazol-4-carbaldehyde demonstrated potent α-glucosidase inhibitory activity, with some compounds showing stronger inhibition than the standard drug acarbose. researchgate.net Another study on 1,2-benzothiazine derivatives identified compounds with excellent α-glucosidase inhibition, with IC50 values as low as 3.9 μM, significantly more potent than acarbose (IC50 = 38.3 μM). cmu.ac.th

Compound ClassKey Findings
Quinazoline derivatives from pyrazol-4-carbaldehydeMore potent than the standard drug acarbose. researchgate.net
1,2-benzothiazine derivativesIC50 values as low as 3.9 μM. cmu.ac.th

Anti-Inflammatory Activities

Many pyrazole derivatives exhibit significant anti-inflammatory properties. The in vivo anti-inflammatory activity of O-propargylated-N-acetylpyrazole derivatives was studied using the carrageenan-induced rat paw edema model, where several analogues showed activity comparable to the standard drug indomethacin. nih.gov Similarly, a series of 1,5-diarylpyrazole compounds and their aminomethyl derivatives were evaluated for their anti-inflammatory potential using a heat-induced protein denaturation technique. researchgate.net The aminomethyl derivatives were found to be more active than the parent compound, with some showing higher activity than diclofenac sodium. researchgate.net

The pyrazole derivative FR140423, a selective COX-2 inhibitor, demonstrated potent anti-inflammatory effects in rat models of paw edema and arthritis, with greater potency than indomethacin and without the associated gastric side effects. nih.gov

Antioxidant Potential

The antioxidant properties of pyrazole derivatives have been investigated through various assays. Phenyl-pyrazolone derivatives have been shown to possess antioxidant properties, acting as scavengers of free radicals. mdpi.com The antioxidant capacity of these compounds was evaluated using electron spin resonance-based assays, including the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging test. mdpi.com

Another study on synthesized pyrazole derivatives found them to exhibit good antioxidant activity as evaluated by DPPH radical scavenging, reducing power, and DNA protection assays. nih.gov The incorporation of a pyrazole core into a molecule has been suggested to increase its total antioxidant activity. researchgate.net

Antiviral Activities (e.g., HIV inhibition)

Inspired by the known antiviral activity of pyrazole-based HIV inhibitors, an in-house library of pyrazole compounds was screened for their activity against HIV-1 replication. nih.gov This led to the identification of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as a lead compound. nih.gov Interestingly, this compound does not inhibit the viral enzymes that are typically targeted in antiviral therapy, suggesting a novel mechanism of action, which is of significant interest in the context of viral resistance. nih.gov

Another class of compounds, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines, has been identified as a new class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net The most promising molecule from this class exhibited potent antiviral activity against wild-type HIV-1 with an EC50 of 0.24 nM and low cytotoxicity. nih.govresearchgate.net

Impact of Substituent Modifications on Biological Activity

The biological profile of this compound analogues can be significantly altered by modifying substituents on both the pyrazole and the phenyl rings. These changes influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

The position of the amino group on the pyrazole ring is a fundamental determinant of biological activity. Studies comparing different aminopyrazole (AP) isomers have shown that 4-aminopyrazole (4-AP) compounds, the core scaffold of this compound, often exhibit different pharmacological profiles compared to their 3-aminopyrazole (B16455) (3-AP) and 5-aminopyrazole (5-AP) counterparts. nih.gov For instance, 4-AP derivatives have attracted attention for their anticonvulsant properties, a shift from the more commonly reported anti-inflammatory and anticancer activities of 3-AP and 5-AP isomers. nih.gov

The relative positioning of substituents on the pyrazole ring can also lead to the formation of different isomers with distinct stabilities and activities. Research on the reaction of 3(5)-methyl-1H-pyrazole has shown that different isomers can be formed, with some being more thermodynamically stable than others. nih.gov This highlights the importance of controlling regiochemistry during synthesis to obtain the desired, most active isomer. Positional isomerism also extends to the phenyl ring, where the location of the methoxy (B1213986) group (ortho-, meta-, or para-) can influence the molecule's conformation and ability to bind to target sites. The ortho-substitution of the phenyl ring has been noted as being essential for certain biological activities. mdpi.com

The introduction of halogen atoms and methoxy groups to the phenyl ring of pyrazole analogues has been a common strategy to modulate biological activity. Halogens can alter a compound's lipophilicity, membrane permeability, and metabolic stability, and can participate in halogen bonding, a specific type of non-covalent interaction.

Studies on halogenated pyrazoline derivatives have demonstrated a clear structure-activity relationship for monoamine oxidase-B (MAO-B) inhibition. The potency was found to increase in the order of fluorine > chlorine > bromine > hydrogen, indicating that the electronegativity and size of the halogen play a crucial role. nih.govresearchgate.net The fluorine-substituted analogue showed the highest potency, suggesting that small, highly electronegative substituents are favorable for this specific activity. nih.govresearchgate.net

The methoxy group, an electron-donating substituent, also significantly influences activity. In some pyrazole series, the presence of a methoxy group led to higher anti-inflammatory activity compared to analogues bearing an electron-withdrawing bromo group. nih.gov The oxygen atom of a methoxy substituent can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in a target's active site, thereby enhancing binding and efficacy. nih.govnih.gov

Table 1: Effect of Halogen Substitution on MAO-B Inhibition in a Pyrazoline Series nih.govresearchgate.net
Substituent at para-position of Phenyl RingRelative Potency OrderObserved IC₅₀ (µM) for MAO-B
-F (Fluorine)1 (Most Potent)0.063
-Cl (Chlorine)2>0.063 (less potent than -F)
-Br (Bromine)3> -Cl (less potent than -Cl)
-H (Unsubstituted)4 (Least Potent)> -Br (less potent than -Br)

The electronic nature of substituents on the pyrazole and phenyl rings is a critical factor governing biological activity. The balance between electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can fine-tune the molecule's properties for optimal target interaction.

In several studies on pyrazole derivatives, the presence of EWGs such as nitro, chloro, and trifluoromethyl groups has been shown to be beneficial for antibacterial, anti-inflammatory, and neuroprotective activities. mdpi.comnih.gov Preliminary SAR for certain antibacterial pyrazoles suggested that EWGs at both the R and R' positions enhance activity. mdpi.com This is often attributed to the modulation of the pyrazole ring's acidity or the ability of the EWGs to engage in favorable interactions with the biological target. nih.gov

Conversely, EDGs like methoxy and methyl groups can also enhance biological activity, sometimes more effectively than EWGs. For example, some pyrazole derivatives with methoxy substituents showed promising anti-inflammatory effects, potentially by enabling additional hydrogen bonding within the cyclooxygenase (COX)-2 active site. nih.govnih.gov In one study, an electron-donating methoxy group at position-4 of a pyrazole moiety exhibited higher activity than its counterpart with an electron-withdrawing bromo group. nih.gov This indicates that the ideal electronic properties are highly dependent on the specific biological target and the binding mode of the compound.

Table 2: Influence of Electronic Group Type on Biological Activity of Pyrazole Analogues
Group TypeExample SubstituentsBiological Activity EnhancedPotential RationaleReference
Electron-Withdrawing (EWG)-NO₂, -Cl, -CF₃, -BrAntibacterial, Anti-inflammatory, NeuroprotectiveIncreases acidity of pyrazole proton; favorable target interactions. mdpi.comnih.gov
Electron-Donating (EDG)-OCH₃, -CH₃Anti-inflammatoryEnables additional hydrogen bonding; increases electron density. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR studies can predict the activity of novel compounds and provide insights into the structural features that are most important for efficacy.

Several 2D and 3D-QSAR studies have been conducted on pyrazole derivatives to understand the structural requirements for various biological activities, such as enzyme inhibition. acs.orgnih.govmdpi.com For a series of 1H-pyrazole-1-carbothioamide derivatives acting as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, 2D-QSAR models were successfully generated. acs.orgnih.gov These studies indicated that the inhibitory activity was significantly influenced by adjacency and distance matrix descriptors, which relate to the topology and connectivity of atoms within the molecule. acs.orgnih.gov

Hybrid 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to pyrazole analogues. mdpi.com These models provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties around the aligned molecules. For a set of aminopyrimidinyl pyrazole analogues designed as PLK1 inhibitors, CoMFA and CoMSIA models yielded robust statistical results and provided a structural basis for designing new, more potent inhibitors. mdpi.com Such models are invaluable tools for rational drug design, allowing for the prioritization of synthetic efforts towards compounds with the highest predicted activity.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is crucial for understanding potential drug-target interactions.

Ligand-Protein Binding Affinity Prediction

This subsection would typically present data on the predicted binding energy (often in kcal/mol) of N-(2-Methoxyphenyl)-1H-pyrazol-4-amine with various protein targets. A lower binding energy generally indicates a more stable and favorable interaction. Without specific studies, no such data can be provided.

Identification of Key Binding Interactions and Residues

Here, the analysis would detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues within the protein's active site. A table identifying the interacting residues and the type of interaction would be standard. As no docking studies for this specific compound were found, this information is not available.

Active Site Characterization for Ligand Design

This part of the analysis uses the docking results to understand the shape, size, and chemical environment of the protein's binding pocket. This knowledge is instrumental in guiding the design of new, potentially more potent, derivatives. This characterization is absent from the literature for this compound.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides insights into molecular geometry, conformational stability, and electronic properties.

Conformational Analysis and Electronic Structure

A DFT study would determine the most stable three-dimensional conformation of this compound. It would also calculate electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. No published DFT calculations for this compound could be retrieved.

Molecular Dynamics Simulations

Analysis of Ligand-Protein Stability

A key aspect of MD simulations is to assess the stability of the compound within the binding site of its target protein. This is often evaluated by calculating the root mean square deviation (RMSD) of the protein and the ligand over the course of the simulation. A stable RMSD profile for both the protein and the ligand suggests that the complex has reached equilibrium and the binding mode is stable. For pyrazole (B372694) derivatives targeting RET kinase, MD simulations have shown that the ligand maintains a stable conformation within the active site, indicating a valid and stable binding interaction. nih.gov

Hydrogen Bond Analysis

Hydrogen bonds are critical for the specificity and affinity of ligand-protein interactions. MD simulations allow for the detailed analysis of hydrogen bond formation and breakage over time. In the case of pyrazole derivatives interacting with RET kinase, simulations have identified key amino acid residues involved in hydrogen bonding. For instance, consistent hydrogen bond interactions with hinge region residues, such as Ala807, have been observed, which are considered crucial for kinase inhibition as they mimic the binding of ATP. nih.gov The simulations can also reveal additional or alternative hydrogen bonds that may not be apparent from static docking studies, providing a more dynamic and realistic picture of the binding interactions. nih.gov

Interacting ResidueType of InteractionPersistence during Simulation
Ala807Hydrogen BondHigh
Lys808Hydrogen BondModerate
Tyr806Hydrogen BondLow

This table represents a generalized summary of potential interactions for pyrazole derivatives based on available simulation data and may not be fully representative of this compound itself.

Binding Energy Calculations

MD simulations can be coupled with methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of a ligand to its target. These calculations provide a more accurate prediction of binding affinity compared to docking scores alone. For pyrazole derivatives, binding energy calculations have helped to quantify the strength of the interaction with RET kinase, with values around -7.14 kcal/mol being reported for potent inhibitors. nih.gov

Conformational Flexibility

While direct and extensive molecular dynamics simulation data specifically for this compound is not widely available in public literature, the findings from studies on closely related pyrazole derivatives provide a strong foundation for understanding its potential dynamic behavior and interactions with biological targets. nih.gov These computational investigations underscore the importance of molecular dynamics in modern drug discovery, offering a detailed view of molecular interactions that is essential for the design of more effective and specific therapeutic agents.

Medicinal Chemistry Perspective: N 2 Methoxyphenyl 1h Pyrazol 4 Amine As a Privileged Scaffold

Pyrazole (B372694) as a Core Pharmacophore in Drug Design

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug design and discovery. globalresearchonline.netacademicstrive.com Its unique structural and electronic properties make it a highly versatile pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. The pyrazole core is aromatic, relatively stable to metabolism, and possesses both hydrogen bond donor (at the N1-H) and acceptor (at the N2) capabilities. acs.org This allows it to form crucial interactions with biological targets such as enzymes and receptors. nih.gov

The functionalization of the pyrazole nucleus with an amino group, as seen in N-(2-Methoxyphenyl)-1H-pyrazol-4-amine, creates an aminopyrazole (AP) framework, which is a particularly advantageous and versatile scaffold in drug discovery. nih.gov The position of the amino group (at C3, C4, or C5) significantly influences the molecule's biological profile, with 4-aminopyrazoles being key components in many kinase inhibitors. nih.govresearchgate.net These aminopyrazole frameworks are effective ligands for various enzymes and receptors, including p38 MAP kinase, cyclooxygenases (COX), and other protein kinases. nih.gov

The value of the pyrazole scaffold is underscored by its presence in a wide array of FDA-approved drugs targeting diverse diseases, from cancer and inflammation to viral infections and erectile dysfunction. mdpi.com This broad utility highlights the pyrazole ring's status as a "privileged" structure in medicinal chemistry. researchgate.netnih.gov

Drug NameTherapeutic AreaTarget/Mechanism of Action
CelecoxibAnti-inflammatoryCOX-2 Inhibitor
SildenafilErectile DysfunctionPDE5 Inhibitor
RuxolitinibAnticancerJAK1/JAK2 Inhibitor
CrizotinibAnticancerALK/ROS1/MET Inhibitor
PirtobrutinibAnticancerBruton's Tyrosine Kinase (BTK) Inhibitor
FipronilInsecticideGABA Receptor Antagonist

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This technique involves replacing the core molecular framework (the scaffold) of a lead compound with a different, often isosteric or isofunctional, scaffold. The goal is to discover new chemical entities with improved properties, such as enhanced potency, better selectivity, more favorable pharmacokinetics, or a novel intellectual property position. namiki-s.co.jp

The pyrazole ring is an excellent candidate for scaffold hopping exercises. In lead optimization, a non-pyrazole ring, such as a benzene (B151609) or pyrimidine, might be replaced with a pyrazole. This was a key step in the development of the Aurora kinase inhibitor Barasertib, where replacing a benzene ring with a pyrazole fragment yielded potent inhibitors with improved drug-like properties, such as reduced lipophilicity. mdpi.com Similarly, the development of the Akt inhibitor Afuresertib involved replacing a 2-aminopyrimidine (B69317) fragment with a pyrazole ring, which improved the compound's effect. mdpi.com

Considering this compound, this scaffold could be a product of a scaffold hopping campaign starting from a different core, such as an aniline (B41778) or aminopyrimidine derivative. Conversely, it could serve as the starting point for further hopping. For instance, the central pyrazole ring could be replaced by other five-membered heterocycles like isoxazole (B147169) or triazole to explore new chemical space. Furthermore, the 2-methoxyphenyl group could be "hopped" to other substituted aryl or heteroaryl rings to probe different binding pockets on a target protein and optimize selectivity or metabolic stability. nih.gov This strategy allows medicinal chemists to systematically evolve a lead compound, navigating away from undesirable properties while retaining or enhancing therapeutic activity.

Design Principles for Novel Pyrazole-Based Biologically Active Molecules

The design of new, potent, and selective pyrazole-based molecules is guided by established structure-activity relationship (SAR) principles. The structure of this compound provides an excellent template for discussing these principles, which involve the strategic modification of its three key components: the pyrazole core, the amino linker, and the N-phenyl substituent.

The Pyrazole Core as an Interaction Hub: The pyrazole ring itself is a critical pharmacophoric element. The N1-H group can act as a hydrogen bond donor, while the N2 nitrogen is a hydrogen bond acceptor. These interactions are crucial for anchoring the molecule into the binding site of a target protein, often mimicking the hinge-binding interactions of ATP in kinase inhibitors. mdpi.com The aromatic nature of the ring also allows for favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine.

The 4-Amino Group as a Key Linker and H-Bond Donor: The amino group at the 4-position is not merely a linker; it is an active participant in molecular recognition. It can act as a hydrogen bond donor, forming critical interactions that enhance binding affinity. In many kinase inhibitors, this amino group is essential for forming hydrogen bonds with the "hinge region" of the kinase active site. acs.org The vector and geometry of this group are critical, and its substitution can modulate potency and selectivity.

Positional Isomerism: The ortho-methoxy group in this compound directs the phenyl ring into a specific conformation relative to the pyrazole core. Moving the methoxy (B1213986) group to the meta or para position would alter this conformation and could either enhance or disrupt binding to a target.

Electronic Effects: Electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens or trifluoromethyl) can modify the electronic properties of the phenyl ring, influencing its interaction with the target and affecting its metabolic stability. nih.gov

Steric Bulk: The size and shape of the substituent can be used to probe the steric limits of a binding pocket, often leading to improved selectivity for one biological target over another.

A common strategy in modern drug design is the creation of hybrid molecules, where two or more known pharmacophores are combined. For example, pyrazole-chalcone hybrids have been synthesized and shown to inhibit the growth of numerous cancer cell lines. mdpi.com This principle could be applied to this compound by linking other bioactive moieties to its core structure to develop agents with dual or enhanced activities.

Molecular ComponentDesign Principle / RolePotential Modifications for Optimization
Pyrazole N1-HHydrogen bond donorAlkylation (e.g., methylation) to remove H-bond donation and explore new interactions.
Pyrazole N2Hydrogen bond acceptorCore structure is typically retained for this key interaction.
4-Amino LinkerHydrogen bond donor, provides correct geometry for N-phenyl group.Acylation or alkylation to modulate H-bonding and lipophilicity.
2-Methoxy GroupInfluences conformation, provides H-bond acceptor, affects solubility and metabolism.Change position (meta, para); replace with other groups (e.g., -OH, -F, -Cl, -CF3) to tune electronics and steric fit.
Phenyl RingForms hydrophobic or π-stacking interactions; serves as a scaffold for substituents.Replace with other aromatic (e.g., naphthyl) or heteroaromatic (e.g., pyridine, quinoline) rings to improve properties.

Analytical Method Development for Research and Quality Control

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision. The development of an HPLC method for N-(2-Methoxyphenyl)-1H-pyrazol-4-amine would focus on achieving adequate separation from potential impurities and degradation products.

Reversed-phase HPLC is the most common mode of chromatography used for the analysis of moderately polar to nonpolar compounds like this compound. A typical RP-HPLC method would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A hypothetical, yet scientifically sound, RP-HPLC method for the analysis of this compound is detailed below:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724): 0.1% Formic acid in Water (v/v)
Gradient Isocratic or Gradient elution depending on sample complexity
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at a specific wavelength (e.g., 254 nm)

The selection of the mobile phase composition and gradient is critical for achieving optimal separation. The organic modifier (acetonitrile or methanol) concentration influences the retention time of the analyte, while the aqueous phase, often buffered or acidified, helps to ensure consistent peak shape and ionization in the case of LC-MS coupling.

Once a suitable chromatographic system is developed, it must be validated to ensure its performance is reliable for the intended application. europa.euscispace.com The validation parameters, as stipulated by guidelines such as those from the International Council for Harmonisation (ICH), include linearity, precision, detection limits, quantitation limits, accuracy, and robustness. europa.eu

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov This is typically evaluated by analyzing a series of standards across a specified range. europa.eu

Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. jddtonline.info It is usually assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. scielo.br

Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. jddtonline.info It is often determined by recovery studies. nih.govscielo.br

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scispace.com

A representative summary of acceptance criteria for these validation parameters is presented in the table below:

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.995
Precision (Relative Standard Deviation, RSD) ≤ 2%
Accuracy (Recovery) 98.0% - 102.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1
Robustness No significant change in results with minor variations in method parameters

Liquid Chromatography-Mass Spectrometry (LC-MS) for Advanced Analysis

For more advanced analysis, such as impurity profiling and metabolite identification, LC-MS is an invaluable tool. It combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov This technique provides molecular weight information and structural elucidation through fragmentation patterns. researchgate.net

In the context of this compound, LC-MS could be employed to:

Confirm the identity of the main peak by accurate mass measurement.

Identify and characterize unknown impurities and degradation products.

Perform quantitative analysis with high sensitivity and selectivity, particularly in complex matrices.

An LC-MS method would typically utilize an electrospray ionization (ESI) source, which is well-suited for polar and semi-polar analytes. arxiv.org

Q & A

Q. What are the most efficient synthetic routes for N-(2-Methoxyphenyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and nucleophilic substitution. For example, a copper-catalyzed coupling reaction in DMSO with cesium carbonate as a base (35°C, 48 hours) yields the target amine after purification via column chromatography (0–100% ethyl acetate/hexane gradient) . Alternative routes include condensation of pyrazole intermediates with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) under reflux conditions, followed by thiourea derivatization to improve yield . Key optimization parameters include solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (e.g., CuBr at 5 mol%), and temperature control to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl) and pyrazole NH (δ ~8.5 ppm, broad singlet). Methoxy groups appear as singlets at δ ~3.8 ppm .
  • IR : Stretching vibrations for NH (3298 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., m/z 215 [M+H]⁺) validates molecular weight .
  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds are recommended .

Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., antimicrobial, anticancer)?

  • Methodological Answer :
  • Antimicrobial : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to reference drugs like cisplatin .
  • Enzyme Inhibition : For target-specific studies (e.g., carbonic anhydrase), employ fluorometric or colorimetric assays with purified enzymes .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (173 K, Mo-Kα radiation) to obtain high-resolution (<1.0 Å) data .
  • Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Validate geometry using CheckCIF to flag outliers (e.g., bond angles > 5σ) .
  • Validation : ORTEP-3 generates thermal ellipsoid plots to visualize disorder or rotational flexibility in the methoxyphenyl group .

Q. What metabolic pathways and CYP enzymes are involved in the biotransformation of this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with rat/rabbit hepatic microsomes + NADPH. Detect metabolites (e.g., o-aminophenol, o-anisidine) via HPLC (retention time: 8.8–28.6 min) .
  • CYP Isoforms : Use β-naphthoflavone (CYP1A inducer) and ethanol (CYP2E1 inducer) to identify enzyme contributions. CYP1A2 catalyzes hydroxylation, while CYP2E1 mediates reductive pathways .

Q. How can structure-activity relationships (SAR) guide the design of more potent pyrazole derivatives?

  • Methodological Answer :
  • Substituent Variation : Replace the methoxy group with halogens (e.g., Cl, F) or electron-withdrawing groups to modulate lipophilicity and target binding .
  • Scaffold Hybridization : Fuse pyrazole with quinazoline or oxadiazole cores to enhance π-π stacking interactions in antitubulin agents .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to predict interactions with σ₁ receptors or tubulin polymerization sites .

Q. What strategies mitigate conflicting data in synthetic yields or bioactivity across studies?

  • Methodological Answer :
  • Yield Discrepancies : Compare solvent polarity (DMSO vs. THF), catalyst (CuBr vs. Pd), and reaction time (24 vs. 48 hours) .
  • Bioactivity Variability : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.